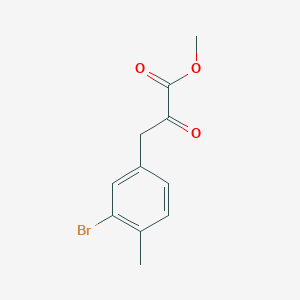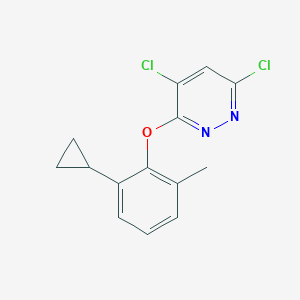
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is a member of the pyridazine class of compounds. It is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-cyclopropyl-6-methylphenoxy group at position 3 on the pyridazine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine typically involves the reaction of 4,6-dichloropyridazine with 2-cyclopropyl-6-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the compound.
科学研究应用
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals, particularly herbicides.
作用机制
The mechanism of action of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits key enzymes involved in plant growth, leading to the death of the targeted weeds. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .
相似化合物的比较
Similar Compounds
Cyclopyrimorate: A similar pyridazine compound used as a selective herbicide.
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a compound of significant interest in various fields of research and industry.
属性
分子式 |
C14H12Cl2N2O |
|---|---|
分子量 |
295.2 g/mol |
IUPAC 名称 |
4,6-dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(15)7-12(16)17-18-14/h2-4,7,9H,5-6H2,1H3 |
InChI 键 |
JXOLSTDWMMZILQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




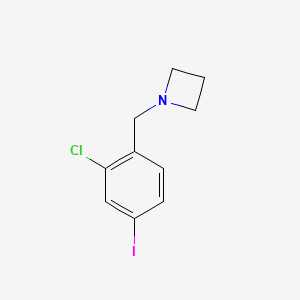
![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
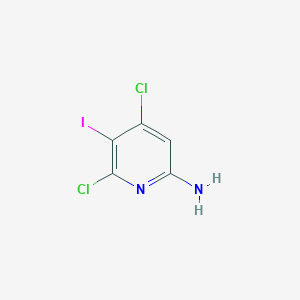
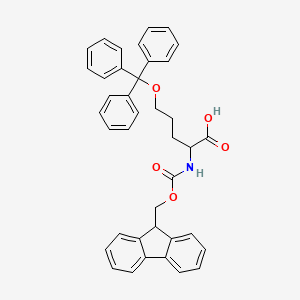
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
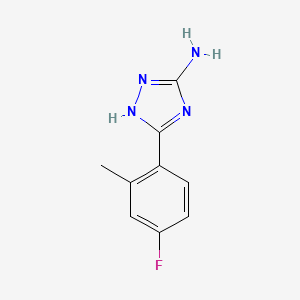
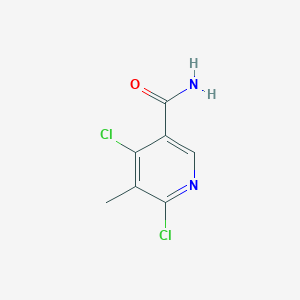
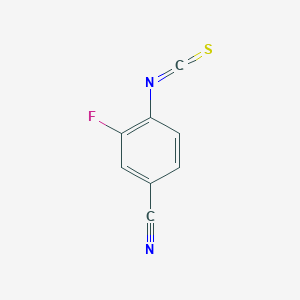
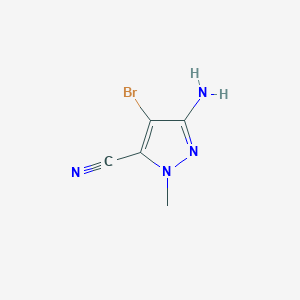
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
